molecular formula C21H25N3O3S B3748571 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

Cat. No.: B3748571
M. Wt: 399.5 g/mol
InChI Key: NIRRBOUULIAGFK-UHFFFAOYSA-N
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Description

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a tert-butylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves multiple steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Piperazine Substitution: The benzoxazole core is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine-substituted benzoxazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets, while the benzoxazole core can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to the combination of its benzoxazole core, piperazine ring, and tert-butylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-21(2,3)16-8-10-17(11-9-16)28(25,26)24-14-12-23(13-15-24)20-22-18-6-4-5-7-19(18)27-20/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRRBOUULIAGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

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